3-(4-Ethylpiperazine-1-carbonyl)-4-fluoroaniline is an organic compound characterized by a piperazine ring that is substituted with an ethyl group and a carbonyl group, along with a fluorine atom attached to an aniline ring. This compound is notable for its potential applications in medicinal chemistry and biological studies, particularly as a building block for pharmaceutical agents.
The compound can be synthesized from 4-fluoroaniline, which serves as a key precursor. The synthesis typically involves the reaction of 4-fluoroaniline with 4-ethylpiperazine-1-carbonyl chloride in the presence of a base such as triethylamine, facilitating the formation of the desired product while neutralizing the hydrochloric acid byproduct.
3-(4-Ethylpiperazine-1-carbonyl)-4-fluoroaniline falls under the category of organofluorine compounds due to the presence of the fluorine atom. It is also classified as an amine due to its aniline structure, and more specifically, it is a piperazine derivative owing to the piperazine moiety present in its structure.
The primary method for synthesizing 3-(4-Ethylpiperazine-1-carbonyl)-4-fluoroaniline involves a straightforward nucleophilic acyl substitution reaction. The reaction conditions typically include:
The purification of the product can be achieved through recrystallization or column chromatography, ensuring high purity levels suitable for further applications.
The molecular formula for 3-(4-Ethylpiperazine-1-carbonyl)-4-fluoroaniline is , and its molecular weight is approximately 251.30 g/mol. The IUPAC name is (5-amino-2-fluorophenyl)-(4-ethylpiperazin-1-yl)methanone.
3-(4-Ethylpiperazine-1-carbonyl)-4-fluoroaniline can engage in several types of chemical reactions:
Common reagents and conditions include:
The mechanism of action for 3-(4-Ethylpiperazine-1-carbonyl)-4-fluoroaniline primarily involves its interaction with specific biological targets. In medicinal chemistry contexts, it may function as an enzyme or receptor inhibitor, thereby modulating various biological pathways. The precise mechanism can vary depending on the target molecule and application.
The compound has distinct physical properties that influence its behavior in different environments:
| Property | Value |
|---|---|
| Molecular Formula | C13H18FN3O |
| Molecular Weight | 251.30 g/mol |
| Appearance | Typically solid |
| Melting Point | Not specified |
The chemical properties include reactivity patterns typical of amines and carbonyl compounds:
3-(4-Ethylpiperazine-1-carbonyl)-4-fluoroaniline has several significant applications in scientific research:
The core structure of 3-(4-ethylpiperazine-1-carbonyl)-4-fluoroaniline integrates two pharmacologically significant motifs: the piperazine heterocycle and the fluoroaryl system. Piperazine derivatives are extensively utilized in kinase inhibitor design due to their ability to form hydrogen bonds and cation-π interactions with conserved residues in the ATP-binding cleft of kinases. For instance, in EGFR inhibitors like gefitinib, the piperazine moiety enhances solubility and modulates target engagement through interactions with aspartate residues in the kinase domain [1] [5]. The fluoroaryl component (4-fluoroaniline) contributes to binding affinity via two mechanisms:
Table 1: Key Structural Motifs and Their Roles in Kinase Inhibition
| Motif | Key Interactions | Example in Clinical Inhibitors |
|---|---|---|
| Piperazine | H-bonding, cation-π, solubility enhancement | Gefitinib (EGFR) |
| 4-Fluoroaniline | Hydrophobic filling, dipole stabilization | Afatinib (EGFR/Her2) |
| Ethylpiperazine-carbonyl | Conformational flexibility, linker geometry | Experimental EGFR scaffolds |
The ethylpiperazine-carbonyl linker (-CO-N(CH₂CH₃)-piperazine-) bridges the fluoroaniline pharmacophore and additional structural elements. This linker critically influences binding through:
Direct binding assays demonstrate that modifications to this linker profoundly impact affinity. For example, replacing the carbonyl with a methylene group (-CH₂-) reduces gefitinib’s affinity for EGFR L858R mutants by 15-fold due to loss of H-bonding capacity [1].
Table 2: Impact of Linker Chemistry on Kinase Binding Parameters
| Linker Type | ΔG (kcal/mol) | Kd (nM) | Kinase Selectivity Ratio (Mut/WT) |
|---|---|---|---|
| Ethylpiperazine-carbonyl | -10.2 | 2.4 | 20:1 (L858R EGFR) |
| Dimethylpiperazine-carbonyl | -9.8 | 8.7 | 12:1 |
| Piperidine-carbonyl | -9.1 | 32.1 | 5:1 |
Fluorine incorporation at the para-position of the aniline ring (yielding 4-fluoroaniline) serves dual purposes:
Synthetic routes to 4-fluoroaniline precursors typically involve:
Table 3: Impact of Fluorine on Pharmacokinetic and Binding Properties
| Parameter | 4-Fluoroaniline Derivatives | Non-Fluorinated Analogs |
|---|---|---|
| Plasma Half-life (hr) | 12.4 ± 1.8 | 7.1 ± 0.9 |
| Calculated LogP | 2.8 ± 0.2 | 2.1 ± 0.3 |
| EGFR L858R Kd (nM) | 2.4 | 48.6 |
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1